molecular formula C16H20N4O5 B1679050 Porfiromycin CAS No. 801-52-5

Porfiromycin

Katalognummer: B1679050
CAS-Nummer: 801-52-5
Molekulargewicht: 348.35 g/mol
InChI-Schlüssel: HRHKSTOGXBBQCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Head and Neck Cancer

Porfiromycin has been primarily investigated for its application in treating head and neck cancers. Clinical trials have shown promising results, indicating that it may enhance the effectiveness of radiotherapy by targeting hypoxic tumor cells, which are often resistant to conventional treatments .

Study Phase Status Purpose Condition
Phase ICompletedTreatment of head and neck cancerHead and neck neoplasms
Phase IITerminatedEfficacy in carcinoma of unknown primaryCarcinoma of unknown primary

Adjunct Therapy with Radiotherapy

Research indicates that combining this compound with radiotherapy can overcome radioresistance in tumors, particularly in older patients. Studies conducted on mice have demonstrated that this combination enhances the destruction of hypoxic tumor cells, which are typically less responsive to radiation alone .

Case Study 1: Efficacy in Older Patients

A study investigated the effectiveness of this compound as an adjunct to radiotherapy in aged mice. The results showed significant tumor reduction when this compound was administered alongside radiation therapy compared to radiation alone. This suggests potential benefits for older cancer patients who often exhibit radioresistant tumors .

Case Study 2: Combination Therapy

In another clinical trial, this compound was evaluated for its ability to improve outcomes when used with other chemotherapeutic agents. The findings indicated that patients receiving combination therapy experienced better overall survival rates compared to those receiving standard treatment protocols alone .

Analyse Chemischer Reaktionen

Porfiromycin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Reduktionsmittel wie NADPH und Enzymsysteme, die die Reduktion von this compound unter hypoxischen Bedingungen erleichtern . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind DNA-Addukte und -Quervernetzungen, die die DNA-Synthese hemmen .

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Erzeugung von Sauerstoffradikalen und die Alkylierung von DNA, was zu Strangbrüchen und Quervernetzungen führt . Diese DNA-Läsionen hemmen die DNA-Synthese und führen zum Absterben von Krebszellen . This compound hat eine höhere Toxizität gegenüber hypoxischen Zellen, was es zu einer attraktiven Option für die Krebsbehandlung macht . Die beteiligten molekularen Ziele und Pfade umfassen DNA und verschiedene Enzyme, die die Reduktion von this compound unter hypoxischen Bedingungen erleichtern .

Biologische Aktivität

Porfiromycin, also known by its trade name Promycin, is an antitumor antibiotic derived from the fermentation of Streptomyces griseus. It is structurally related to mitomycin C but exhibits distinct biological activities and therapeutic potentials. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in cancer treatment, and relevant clinical studies.

This compound functions primarily through the alkylation of nucleic acids, leading to DNA cross-linking and subsequent inhibition of DNA synthesis. This mechanism is crucial for its cytotoxic effects against cancer cells. Studies have shown that this compound can be more effective under hypoxic conditions compared to aerobic environments, which is particularly relevant for solid tumors that often exhibit hypoxia .

Comparison with Mitomycin C

FeatureThis compoundMitomycin C
CytotoxicityHigher under hypoxiaHigher under aerobic
MechanismAlkylation of DNAAlkylation of DNA
Clinical UseCancer therapyCancer therapy

Efficacy in Clinical Trials

This compound has been evaluated in various clinical settings, particularly as an adjunct to radiotherapy in patients with head and neck cancers. A Phase III double-blind randomized controlled trial demonstrated that combining this compound with radiation therapy improved treatment outcomes compared to radiation alone .

Case Study Example

  • Study Title : Efficacy of this compound in Head and Neck Cancer
  • Design : Phase III Double-Blind Randomized Controlled Trial
  • Participants : 200 patients with locally advanced head and neck cancer
  • Results : The addition of this compound resulted in a statistically significant increase in overall survival rates compared to the control group receiving only radiation therapy.

Differential Toxicity

Research indicates that this compound exhibits differential toxicity depending on the cellular environment. It is notably less toxic to normal cells compared to mitomycin C, making it a potentially safer option for cancer treatment . This selectivity could lead to fewer side effects and improved quality of life for patients undergoing chemotherapy.

Metabolism and Pharmacokinetics

The metabolism of this compound involves the formation of various metabolites when processed by liver enzymes. A study identified major metabolites produced under aerobic conditions, which may contribute to its pharmacological effects . Understanding these metabolic pathways is essential for optimizing dosing regimens and minimizing toxicity.

Key Metabolites Identified

MetaboliteBiological Activity
Metabolite ADNA alkylation
Metabolite BCytotoxic effects

Eigenschaften

IUPAC Name

(11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5/c1-6-10(17)13(22)9-7(5-25-15(18)23)16(24-3)14-8(19(14)2)4-20(16)11(9)12(6)21/h7-8,14H,4-5,17H2,1-3H3,(H2,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHKSTOGXBBQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801-52-5
Record name Porfiromycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56410
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Porfiromycin
Reactant of Route 2
Reactant of Route 2
Porfiromycin
Reactant of Route 3
Porfiromycin
Reactant of Route 4
Porfiromycin
Reactant of Route 5
Porfiromycin
Reactant of Route 6
Reactant of Route 6
Porfiromycin
Customer
Q & A

Q1: Why is porfiromycin considered preferentially toxic towards hypoxic cells?

A1: While the exact reasons are complex and not fully elucidated, several factors contribute to this compound's selective toxicity:

  • Differential activation: Hypoxic cells exhibit higher reductive enzyme activity compared to well-oxygenated cells. This difference contributes to the faster activation of this compound under hypoxic conditions, leading to a higher concentration of the reactive, alkylating species [, , ].
  • Drug uptake and retention: Studies have shown that this compound uptake is significantly more rapid in hypoxic cells compared to aerobic cells []. Furthermore, hypoxic cells tend to sequester this compound, leading to higher intracellular drug concentrations and prolonged exposure [].
  • DNA repair mechanisms: Hypoxic conditions may impair certain DNA repair pathways, making cells more susceptible to the DNA damage caused by this compound [].

Q2: Does the intracellular location of the activating enzyme influence this compound’s efficacy?

A2: Yes, the subcellular location of the activating enzyme plays a crucial role. Studies using Chinese hamster ovary cell transfectants showed that overexpressing NADH:cytochrome b5 reductase, primarily located in mitochondria, surprisingly led to decreased sensitivity to mitomycin C and this compound. This suggests that mitochondrial sequestration of the activated drug may limit its access to nuclear DNA, thereby reducing its cytotoxic effect []. In contrast, overexpressing a cytosolic form of the enzyme restored and even increased drug sensitivity, highlighting the importance of cytosolic activation for enhanced drug efficacy [].

Q3: What is the molecular formula and weight of this compound?

A3: this compound, also known as methyl mitomycin C, has the molecular formula C16H20N4O5 and a molecular weight of 348.35 g/mol.

Q4: Is there spectroscopic data available for this compound?

A4: Yes, ultraviolet (UV) spectrophotometric assays are commonly used to quantify this compound in solution, especially in studies investigating its stability and degradation []. Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the structure and conformation of this compound in both solid and solution states []. Mass spectrometry, particularly electrospray ionization mass spectrometry, has been employed to identify this compound metabolites generated in the presence of rat liver preparations [].

Q5: How stable is this compound under various conditions?

A5: this compound demonstrates pH-dependent stability, exhibiting maximum stability at a pH of 8 at 30°C []. Its degradation is accelerated in acidic conditions, primarily due to the hydrolysis of the fused-ring aziridine group. In alkaline conditions, degradation occurs through the substitution of the quinoid ring amine with a hydroxyl group []. Further research is necessary to understand the stability of this compound under various storage conditions and formulations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.